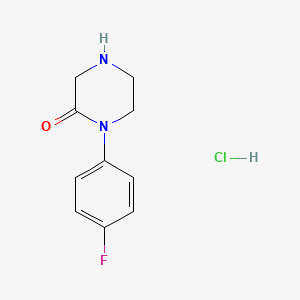

1-(4-Fluorophenyl)piperazin-2-one hydrochloride

Description

1-(4-Fluorophenyl)piperazin-2-one hydrochloride (CAS 697305-48-9) is a fluorinated piperazinone derivative, characterized by a piperazin-2-one core substituted with a 4-fluorophenyl group at the 1-position and a hydrochloride salt. This compound is structurally related to bioactive molecules, particularly in medicinal chemistry, where piperazine derivatives are valued for their pharmacological versatility . The fluorine substituent enhances electronic properties and metabolic stability, while the hydrochloride salt improves solubility and crystallinity, making it suitable for pharmaceutical formulation .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O.ClH/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWPKOVJFOOQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis from tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate

- The key precursor, tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate, is dissolved in dichloromethane.

- Hydrogen chloride in 1,4-dioxane is added slowly at 0°C.

- The reaction mixture is stirred for 3 hours at room temperature (25°C).

- After reaction completion, solvents are evaporated under reduced pressure.

- The residue is triturated with diethyl ether, decanted, and dried to yield 1-(4-fluorophenyl)piperazin-2-one hydrochloride.

Reaction Conditions and Yield:

| Parameter | Details |

|---|---|

| Starting material | tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate (2 g, 6.80 mmol) |

| Solvent | Dichloromethane (5 mL) |

| Acid reagent | Hydrogen chloride in 1,4-dioxane (16.99 mL, 68.0 mmol) |

| Temperature | 0°C during addition, then stirred at 25°C |

| Reaction time | 3 hours |

| Work-up | Solvent evaporation, diethyl ether trituration |

| Product yield | 1.2 g (5.20 mmol), 77% |

| Product form | Hydrochloride salt |

- ^1H NMR (400 MHz, DMSO-d6): signals consistent with expected structure.

- MS: m/z 195 (M+1) confirming molecular weight.

This method is referenced in patent WO2014/9872 and provides a reliable route with good yield and purity.

Hydrolysis and Salt Formation Approaches (Related Process Insights)

Processes for related piperazine derivatives, such as piperazine-ethoxyacetic acids and their hydrochlorides, involve:

- Reaction of substituted piperazines with haloalkyl nitriles or esters.

- Hydrolysis of nitrile intermediates in acidic or basic aqueous/alcoholic media.

- Conversion of free acids into hydrochloride salts by treatment with hydrogen chloride or acid solutions.

- Use of acid acceptors (e.g., alkali metal carbonates) and inert organic solvents during alkylation steps.

- Optimization of reaction temperature near reflux to maximize yields.

Though these processes are for different but structurally related compounds, the principles of hydrolysis and salt formation are applicable to this compound preparation, especially for achieving high purity and controlled crystallization of the hydrochloride salt.

Summary Table of Preparation Methods

| Step/Aspect | Method 1: Acid Deprotection & Salt Formation | Related Piperazine Hydrolysis & Salt Formation |

|---|---|---|

| Starting Material | tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate | 2-[2-(4-chlorophenyl)phenylmethyl]-1-piperazinyl ethoxy acetonitrile (analogous) |

| Key Reagents | Hydrogen chloride in 1,4-dioxane | Acid or base for hydrolysis |

| Solvent | Dichloromethane | Aqueous, alcoholic, or aqueous-alcoholic medium |

| Temperature | 0°C to 25°C | 60°C to reflux temperature |

| Reaction Time | 3 hours | Variable, depending on hydrolysis conditions |

| Work-up | Solvent evaporation, ether trituration | Acid/base neutralization, salt isolation |

| Yield | 77% | Improved yields reported for related compounds |

| Product | This compound | Piperazine hydrochloride salts |

Analyse Des Réactions Chimiques

1-(4-Fluorophenyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Applications De Recherche Scientifique

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperazine compounds, including 1-(4-Fluorophenyl)piperazin-2-one hydrochloride, exhibit significant antidepressant and anxiolytic effects. A study published in the Journal of Medicinal Chemistry highlights the compound's affinity for serotonin receptors, suggesting its potential use in treating mood disorders .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of certain cancer cell lines, with a half-maximal inhibitory concentration (IC50) indicating promising cytotoxic activity. For instance, derivatives showed IC50 values as low as 4.36 µM against specific cancer types .

Case Studies

Case Study 1: Antidepressant Activity

A clinical trial investigated the efficacy of a piperazine derivative similar to this compound in patients with major depressive disorder. The results indicated a statistically significant reduction in depression scores compared to placebo, supporting its role as a potential antidepressant .

Case Study 2: Cancer Treatment

A research project focused on synthesizing novel piperazine derivatives for anticancer applications found that this compound exhibited notable cytotoxicity against breast cancer cells. The study concluded that further development could lead to new therapeutic agents for cancer treatment .

Therapeutic Potential

The therapeutic potential of this compound extends beyond antidepressant and anticancer applications. Its structural similarity to other known pharmacological agents allows for exploration in various therapeutic areas:

- Neurological Disorders : Due to its interaction with neurotransmitter systems, it may have implications in treating conditions like schizophrenia and anxiety disorders.

- Obesity Management : Some studies suggest that compounds with similar structures may act as inverse agonists at cannabinoid receptors, potentially aiding in weight management .

Mécanisme D'action

The mechanism of action of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Key structural analogues include halogen-substituted piperazinones and derivatives with varying aromatic substituents. Below is a comparative analysis:

| Compound Name | CAS Number | Substituent | Molecular Weight | Similarity Score | Key Properties |

|---|---|---|---|---|---|

| 1-(4-Fluorophenyl)piperazin-2-one | 780753-89-1 | 4-Fluorophenyl | ~206.21 (free base) | 0.85 | Higher polarity due to fluorine; improved metabolic stability vs. non-halogenated |

| 1-(4-Fluorophenyl)piperazin-2-one hydrochloride | 697305-48-9 | 4-Fluorophenyl + HCl | ~242.67 | 0.83 | Enhanced solubility in aqueous media; crystalline stability |

| 1-(3-Chlorophenyl)piperazin-2-one hydrochloride | 183500-94-9 | 3-Chlorophenyl + HCl | ~259.12 | 0.79 | Increased lipophilicity; potential for altered receptor binding |

| 1-(4-Trifluoromethoxyphenyl)piperazin-2-one hydrochloride | 267659-71-2 | 4-CF₃O-phenyl + HCl | ~328.68 | N/A | Strong electron-withdrawing effects; high metabolic resistance |

Key Observations :

- Fluorine vs. Chlorine’s larger size increases lipophilicity, which may enhance membrane permeability but reduce solubility .

- Trifluoromethoxy Group : The 4-CF₃O substituent introduces steric bulk and strong electron-withdrawing effects, likely improving resistance to oxidative metabolism but reducing aqueous solubility .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. For example, this compound is marketed with ≥99% purity and packaged for industrial use, indicating stable salt formation .

- Crystallinity: Structural studies of related piperazine derivatives (e.g., 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone) highlight the role of X-ray crystallography (using SHELX and ORTEP software) in confirming molecular conformation and salt stability .

Activité Biologique

1-(4-Fluorophenyl)piperazin-2-one hydrochloride, with the CAS number 697305-48-9, is a chemical compound that has garnered interest in various fields, particularly in neuropharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-fluorophenyl group and a carbonyl group. Its molecular formula is C₁₀H₁₂ClFN₂O. The presence of the fluorine atom is believed to enhance its binding affinity for certain receptors, which may contribute to its biological activity.

This compound exhibits its biological effects primarily through interactions with neurotransmitter systems. Key mechanisms include:

- Dopamine Receptor Modulation : It has been shown to interact with D2-like dopaminergic receptors, influencing dopaminergic signaling pathways. This interaction is significant in the context of neuropsychiatric disorders.

- Serotonin Receptor Activity : The compound also affects serotoninergic receptors, which are implicated in mood regulation and anxiety disorders .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Neuropharmacological Applications

Research has indicated that this compound may serve as a lead compound in developing treatments for conditions such as depression and anxiety due to its receptor modulation properties. A study highlighted its efficacy in reducing the reinforcing effects of cocaine and methamphetamine without exhibiting psychostimulant behaviors itself .

Anticancer Potential

In vitro studies demonstrated that derivatives of this compound could inhibit the catalytic activity of PARP1, an enzyme involved in DNA repair mechanisms. This inhibition leads to increased levels of cleaved PARP1 and phosphorylation of H2AX, markers indicative of cellular stress responses associated with cancer therapies .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of Piperazine Derivatives : Initial reactions involve cyclization processes using various reagents.

- Substitution Reactions : The introduction of the fluorophenyl group is achieved through electrophilic aromatic substitution.

- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride form to enhance solubility for biological assays .

Q & A

Q. Advanced

- In Vitro Binding Assays : Use radioligands (e.g., [³H]-8-OH-DPAT for 5-HT₁A receptors) in competition binding studies with transfected HEK-293 cells. Calculate IC₅₀ values and compare to reference agonists (e.g., buspirone) .

- Functional Assays : Measure cAMP accumulation or calcium flux in serotonergic neuron models (e.g., SH-SY5Y cells) to assess receptor activation/inhibition .

How can discrepancies in reported pharmacological activities of piperazine derivatives be resolved?

Q. Advanced

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) on receptor selectivity .

- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, ligand concentrations) to isolate variables .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., fluorinated derivatives showing higher 5-HT₂A affinity ).

What storage conditions are optimal for maintaining the stability of this compound?

Basic

Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Lyophilized samples remain stable for >2 years, while solutions in DMSO or ethanol should be aliquoted to avoid freeze-thaw cycles .

What strategies can improve synthetic yield during piperazine ring formation?

Q. Advanced

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hrs vs. 24 hrs) while maintaining yields >80% .

- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling to enhance aryl-piperazine bond formation .

How to evaluate its potential as a tyrosine kinase inhibitor (TKI)?

Q. Advanced

- Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.

- Cellular Efficacy : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination via MTT assays .

What analytical techniques confirm the hydrochloride salt form?

Q. Basic

- X-ray Crystallography : Resolve crystal structure to confirm Cl⁻ counterion placement (e.g., C–Cl bond length ~1.81 Å) .

- TGA/DSC : Detect dehydration events (e.g., ~150°C weight loss for HCl release) .

How to design a study investigating metabolic pathways?

Q. Advanced

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS. Monitor phase I/II transformations (e.g., N-dealkylation, glucuronidation) .

- In Vivo PK Studies : Administer to rodents and analyze plasma/urine samples at timed intervals .

What in vitro models are suitable for neuropharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.